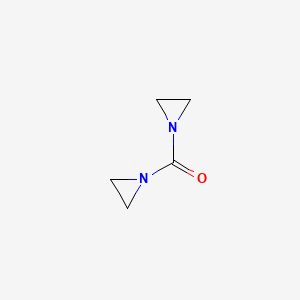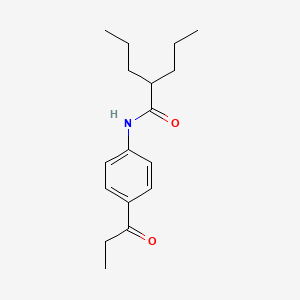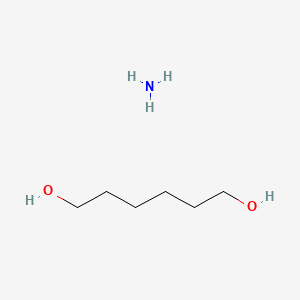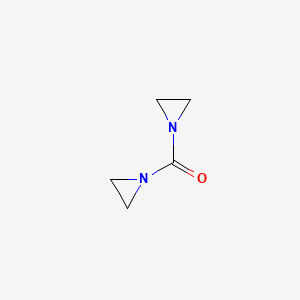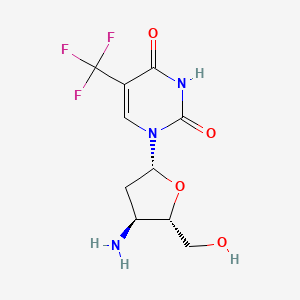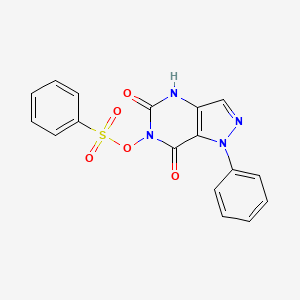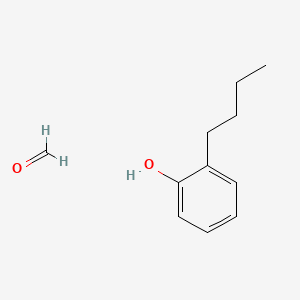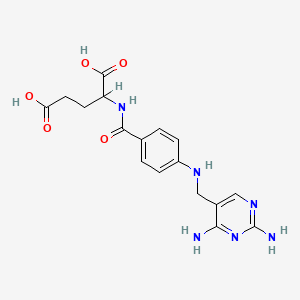
N-((4-(((2,4-Diamino-5-pyrimidinyl)methyl)amino)phenyl)carbonyl)-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(((2,4-Diamino-5-pyrimidinyl)methyl)amino)phenyl)carbonyl)-L-glutamic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring, an amino group, and a glutamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(((2,4-Diamino-5-pyrimidinyl)methyl)amino)phenyl)carbonyl)-L-glutamic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine derivative, followed by the introduction of the amino group and the coupling with L-glutamic acid. Common reagents used in these reactions include amines, carboxylic acids, and coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and pH levels. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-(((2,4-Diamino-5-pyrimidinyl)methyl)amino)phenyl)carbonyl)-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N-((4-(((2,4-Diamino-5-pyrimidinyl)methyl)amino)phenyl)carbonyl)-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its role in cellular processes and as a potential biomarker.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-((4-(((2,4-Diamino-5-pyrimidinyl)methyl)amino)phenyl)carbonyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(2,4-Diamino-5-pyrimidinyl)methyl]phenyl}acetamide
- 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenol
- 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2-methoxyphenol
Uniqueness
N-((4-(((2,4-Diamino-5-pyrimidinyl)methyl)amino)phenyl)carbonyl)-L-glutamic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Propriétés
Numéro CAS |
18979-22-1 |
|---|---|
Formule moléculaire |
C17H20N6O5 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
2-[[4-[(2,4-diaminopyrimidin-5-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H20N6O5/c18-14-10(8-21-17(19)23-14)7-20-11-3-1-9(2-4-11)15(26)22-12(16(27)28)5-6-13(24)25/h1-4,8,12,20H,5-7H2,(H,22,26)(H,24,25)(H,27,28)(H4,18,19,21,23) |
Clé InChI |
PQXFYWOIMDJZMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C(N=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


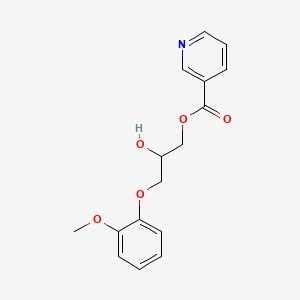
![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)




